4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid
Overview
Description
4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid is a derivative of oxobutanoic acid, which has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The core structure includes a tetrahydropyran ring which contributes to the compound's biological properties. The synthesis pathway often utilizes starting materials such as ethyl amines and various carboxylic acids, leading to the formation of the oxobutanoic acid moiety.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₃H₁₉N₃O₄ |
Molecular Weight | 253.30 g/mol |
Functional Groups | Amino, Carbonyl, Tetrahydropyran |
Crystallography | Triclinic system; specific parameters vary |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Preliminary studies have shown that derivatives of oxobutanoic acids possess antiviral properties. For instance, tetrahydroisoquinoline derivatives have demonstrated anti-coronavirus activity against strains such as HCoV-229E and HCoV-OC43 .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Studies suggest that related structures can inhibit pro-inflammatory cytokines, indicating potential therapeutic use in inflammatory diseases .
- Antitumor Potential : Compounds with similar scaffolds have been investigated for their anticancer activities. The presence of the tetrahydropyran ring may enhance interactions with biological targets involved in cancer proliferation .
Table 2: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antiviral | Effective against HCoV strains | |
Anti-inflammatory | Inhibition of cytokine production | |
Antitumor | Potential anticancer properties |
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- Antiviral Screening : A series of tetrahydroisoquinoline derivatives were synthesized and screened for antiviral activity, revealing promising results against human coronaviruses . This indicates that modifications to the oxobutanoic acid framework can yield significant antiviral agents.
- Anti-inflammatory Mechanisms : Research has demonstrated that certain substituted oxobutanoic acids exhibit anti-inflammatory mechanisms by modulating immune responses and reducing inflammation markers in vitro .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds on various cancer cell lines have shown selective toxicity towards malignant cells while sparing normal cells, highlighting their potential as chemotherapeutics .
Properties
IUPAC Name |
4-[ethyl(oxan-4-yl)amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOBGGDRCAPPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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